

A Technical Guide to the Solubility of Risperidone in Common Organic Solvents

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Compound of Interest		
Compound Name:	Risperidone mesylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of risperidone in various common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like risperidone is a critical factor in its entire lifecycle, from synthesis and purification to formulation and bioavailability.[1] This document compiles quantitative data from peer-reviewed literature, details the experimental protocols used to obtain this data, and visualizes key processes and relationships to support drug development and research activities.

While the specific salt form, **risperidone mesylate**, is of interest, the most comprehensive and systematic solubility data available in the scientific literature pertains to the thermodynamically stable polymorph, Risperidone (Form I).[1][2] This guide will focus on this well-characterized form, supplemented with data for risperidone from other sources.

Quantitative Solubility Data

The solubility of risperidone has been determined in a range of organic solvents. The data presented below is collated from multiple sources, with detailed temperature-dependent data for Risperidone (Form I) and approximate room-temperature data for risperidone of unspecified form.



Temperature-Dependent Solubility of Risperidone (Form I)

The following table summarizes the mole fraction solubility of Risperidone (Form I) in nine different organic solvents at temperatures ranging from 278.15 K (5°C) to 323.15 K (50°C). This data is derived from a detailed study using a gravimetric method.[1][2] Solutions in all solvents were found to exhibit a positive deviation from Raoult's law, with the highest solubility observed in toluene, an aprotic, apolar solvent.[2][3]



Tempe rature (K)	Metha nol	Ethano I	1- Propa nol	2- Propa nol	1- Butan ol	Aceton e	Ethyl Acetat e	Toluen e
278.15	0.00161	0.00067	0.00094	0.00049	0.00109	0.00057	0.00073	0.00201
283.15	0.00201	0.00084	0.00118	0.00062	0.00136	0.00073	0.00094	0.00252
288.15	0.00249	0.00106	0.00148	0.00078	0.00169	0.00093	0.00120	0.00314
293.15	0.00307	0.00133	0.00185	0.00099	0.00209	0.00118	0.00153	0.00389
298.15	0.00378	0.00166	0.00231	0.00125	0.00258	0.00150	0.00194	0.00481
303.15	0.00463	0.00208	0.00287	0.00158	0.00318	0.00190	0.00246	0.00592
308.15	0.00566	0.00261	0.00356	0.00200	0.00392	0.00241	0.00311	0.00726
313.15	0.00690	0.00326	0.00440	0.00252	0.00481	0.00304	0.00392	0.00888
318.15	0.00839	0.00407	0.00543	0.00318	0.00590	0.00385	0.00494	0.01081
323.15	0.01017	0.00507	0.00668	0.00399	0.00722	0.00487	0.00621	0.01313

Source:

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[1][2][3]

Approximate Solubility of Risperidone in Other Solvents

The following data represents approximate solubility values for risperidone in other common laboratory solvents. These are often used for preparing stock solutions.



Solvent	Approximate Solubility (mg/mL)	
DMSO	2 mg/mL	
Ethanol	0.3 mg/mL	
Dimethylformamide (DMF)	0.1 mg/mL	
Source: Cayman Chemical Product Information. [4][5]		

Factors Influencing Risperidone Solubility

The dissolution of a solid solute like risperidone into a solvent is a complex process governed by the physicochemical properties of both the solute and the solvent, as well as by external conditions such as temperature.



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Caption: Key factors influencing the equilibrium solubility of risperidone.

Experimental Protocols

Accurate solubility determination relies on robust and well-defined experimental methodologies. The two most common methods are the gravimetric analysis and the shake-flask method.

Gravimetric Method for Risperidone (Form I)



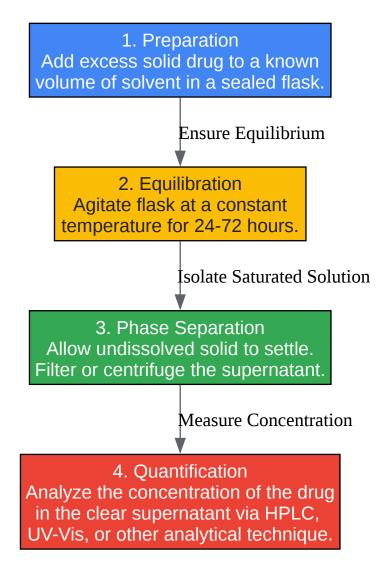
The highly detailed, temperature-dependent data presented above was obtained using a rigorous gravimetric method.[1][2][6]

- Sample Preparation: An excess amount of Risperidone (Form I) solid is added to a known mass of the selected pure organic solvent in a sealed glass vial.
- Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature (e.g., 298.15 K) for an extended period (typically >24 hours) to ensure solid-liquid equilibrium is reached.
- Phase Separation: After equilibration, agitation is stopped, and the vials are left in the bath to allow the undissolved solid to sediment.
- Sampling & Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.2 μm PTFE filter) to prevent any solid particles from being transferred.
- Solvent Evaporation: The collected sample is accurately weighed and then placed in a vacuum oven at a moderate temperature until the solvent has completely evaporated.
- Quantification: The mass of the remaining solid risperidone is measured. The solubility is then calculated as the mass of the solute per mass of the solvent (e.g., g/kg) or converted to other units like mole fraction.

General Shake-Flask Protocol for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility and is considered the gold standard.[7][8]





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Caption: Standard experimental workflow for the shake-flask solubility method.

Protocol Steps:

- Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the solvent or buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.[7]
- Equilibration: Seal the vials and place them in an orbital shaker or tumbling device within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24 to 72 hours) to allow the system to reach equilibrium.[8]



- Phase Separation: Once equilibrium is achieved, separate the saturated solution (supernatant) from the excess solid. This is commonly done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.45 μm PVDF).[9]
- Analysis: Dilute the clear supernatant with an appropriate solvent and analyze the
 concentration of the dissolved drug using a validated analytical method, such as HighPerformance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[7]
- Calculation: Determine the solubility based on the measured concentration and the dilution factor used.

Conclusion

The solubility of risperidone in organic solvents is temperature-dependent and varies significantly with the properties of the solvent.[2] The most extensive data is available for the stable polymorph, Risperidone Form I, which shows the highest solubility in toluene and the lowest in 2-propanol among the nine solvents tested systematically.[1] The provided data tables and experimental protocols offer a valuable resource for pharmaceutical scientists engaged in the formulation, crystallization, and analytical development of risperidone-based products. Adherence to robust methodologies, such as the gravimetric or shake-flask methods, is essential for generating accurate and reproducible solubility data.

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